molecular formula C19H20ClN3O B12908624 4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-5-methyl- CAS No. 253277-91-7

4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-5-methyl-

Cat. No.: B12908624
CAS No.: 253277-91-7
M. Wt: 341.8 g/mol
InChI Key: UAHKUFNIIVPMQV-UHFFFAOYSA-N
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Description

9-Chloro-N-(2-(dimethylamino)ethyl)-5-methylacridine-4-carboxamide is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and photodynamic therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-N-(2-(dimethylamino)ethyl)-5-methylacridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of 5-methylacridine to introduce a nitro group.

    Reduction: Reduction of the nitro group to an amino group.

    Chlorination: Chlorination of the amino group to form 9-chloro-5-methylacridine.

    Amidation: Reaction of 9-chloro-5-methylacridine with N-(2-(dimethylamino)ethyl)amine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-N-(2-(dimethylamino)ethyl)-5-methylacridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acridine derivatives.

Scientific Research Applications

9-Chloro-N-(2-(dimethylamino)ethyl)-5-methylacridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.

    Biology: Studied for its interactions with DNA and RNA, making it useful in molecular biology research.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA.

    Industry: Utilized in the development of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of 9-Chloro-N-(2-(dimethylamino)ethyl)-5-methylacridine-4-carboxamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to inhibition of DNA replication and transcription. The compound targets the DNA double helix, causing structural changes that can lead to cell death, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 9-Chloro-N-(2-(dimethylamino)ethyl)acridine-3-carboxamide
  • 9-Chloro-N-methyl-N-(methylsulfonyl)phenazine-1-carboxamide
  • Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate

Uniqueness

9-Chloro-N-(2-(dimethylamino)ethyl)-5-methylacridine-4-carboxamide is unique due to its specific substitution pattern on the acridine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

253277-91-7

Molecular Formula

C19H20ClN3O

Molecular Weight

341.8 g/mol

IUPAC Name

9-chloro-N-[2-(dimethylamino)ethyl]-5-methylacridine-4-carboxamide

InChI

InChI=1S/C19H20ClN3O/c1-12-6-4-7-13-16(20)14-8-5-9-15(18(14)22-17(12)13)19(24)21-10-11-23(2)3/h4-9H,10-11H2,1-3H3,(H,21,24)

InChI Key

UAHKUFNIIVPMQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C3C=CC=C(C3=N2)C(=O)NCCN(C)C)Cl

Origin of Product

United States

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